molecular formula C11H13ClF3N B1433108 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride CAS No. 1394042-04-6

2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride

Cat. No.: B1433108
CAS No.: 1394042-04-6
M. Wt: 251.67 g/mol
InChI Key: KVAUIAKJOOVQBA-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Interactions

The molecular structure of 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride exhibits a complex three-dimensional arrangement characterized by the presence of multiple functional groups that contribute to its unique chemical behavior. The compound possesses a molecular formula of C11H13ClF3N with a molecular weight of 251.67 grams per mole, establishing it as a medium-sized organic molecule within the cyclopropylamine family. The structural backbone consists of a cyclopropane ring system bearing an amine functional group at the 1-position and a 4-(trifluoromethyl)phenylmethyl substituent at the 2-position, creating a distinctive asymmetric molecular architecture.

The cyclopropane ring system represents the central structural feature of this compound, characterized by significant ring strain due to the compressed carbon-carbon-carbon bond angles that deviate substantially from the ideal tetrahedral geometry. This three-membered ring imparts unique reactivity patterns and conformational constraints that influence the overall molecular behavior. The presence of the amine group at the 1-position introduces basicity to the molecule while simultaneously providing a site for hydrogen bonding interactions and potential salt formation, as evidenced by the hydrochloride salt form of the compound.

The 4-(trifluoromethyl)phenylmethyl substituent at the 2-position contributes significant electronic and steric effects to the molecular system. The trifluoromethyl group serves as a powerful electron-withdrawing moiety that influences the electronic distribution throughout the aromatic ring system and affects the overall polarity of the molecule. The presence of three fluorine atoms creates a highly electronegative region that can participate in unique intermolecular interactions and influence the compound's physicochemical properties.

The spatial arrangement of these functional groups creates a molecular architecture where the cyclopropane ring strain, amine basicity, and aromatic electron withdrawal work in concert to determine the compound's overall chemical behavior. The methylene bridge connecting the cyclopropane ring to the aromatic system provides flexibility while maintaining the structural integrity of the molecule, allowing for conformational adjustments that accommodate various interaction modes.

X-ray Crystallography and Conformational Analysis

X-ray crystallographic studies of related cyclopropylamine compounds have revealed important insights into the conformational preferences and solid-state packing arrangements of molecules containing similar structural motifs. While specific crystallographic data for this compound are not available in the current literature, analysis of structurally related compounds provides valuable information about the likely conformational behavior of this molecule.

Crystallographic investigations of fluorinated cyclopropane derivatives have demonstrated that the introduction of fluorine substituents significantly influences the molecular geometry and intermolecular packing patterns. The trifluoromethyl group typically adopts a staggered conformation relative to the aromatic ring, minimizing steric interactions while maximizing electrostatic stabilization. In the case of cyclopropane-containing molecules, the ring strain forces the carbon atoms into a planar arrangement with carbon-carbon-carbon bond angles of approximately 60 degrees, significantly compressed from the ideal tetrahedral angle of 109.5 degrees.

The conformational analysis of similar compounds has revealed that the methylene bridge connecting the cyclopropane ring to the aromatic system exhibits restricted rotation due to the interplay between steric hindrance and electronic effects. The preferred conformations typically minimize unfavorable interactions between the cyclopropane ring and the aromatic substituents while maintaining optimal orbital overlap for conjugation effects.

Crystallographic studies of related fluorinated phenylcyclopropylamines have shown that intermolecular hydrogen bonding patterns play a crucial role in determining the solid-state structure. The amine group can participate in hydrogen bonding interactions with neighboring molecules, creating extended networks that stabilize specific conformational arrangements. In hydrochloride salt forms, the protonated amine group forms ionic interactions with the chloride anion, further influencing the overall crystal packing and molecular orientation.

The presence of fluorine atoms in similar structures has been shown to participate in unique intermolecular interactions, including carbon-fluorine to carbonyl contacts and fluorine-fluorine interactions that can influence the crystal packing efficiency. These weak but significant interactions contribute to the overall stability of the crystalline form and can affect the physical properties of the solid material.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound reveals distinctive signatures that reflect its unique structural features and functional group arrangements. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure, with specific chemical shifts and coupling patterns that confirm the proposed connectivity and stereochemistry.

In proton nuclear magnetic resonance spectroscopy, the cyclopropane ring protons typically appear as complex multipiples in the upfield region due to the unique electronic environment created by the strained ring system. The methylene protons connecting the cyclopropane ring to the aromatic system exhibit characteristic coupling patterns that reflect the conformational preferences of the molecule. The aromatic protons of the 4-(trifluoromethyl)phenyl group appear as a distinctive pattern in the aromatic region, with the trifluoromethyl substitution creating observable splitting patterns and chemical shift effects.

The trifluoromethyl group produces a characteristic signal in fluorine-19 nuclear magnetic resonance spectroscopy, typically appearing as a sharp singlet due to the chemical equivalence of the three fluorine atoms. The chemical shift of this signal is highly diagnostic for the trifluoromethyl functionality and can provide information about the electronic environment of the fluorine atoms within the molecular framework.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with the cyclopropane carbons appearing at characteristic chemical shifts that reflect the ring strain and substitution pattern. The trifluoromethyl carbon exhibits a distinctive quartet splitting pattern due to coupling with the three equivalent fluorine atoms, providing confirmation of the functional group identity and connectivity.

Infrared spectroscopy of the compound demonstrates characteristic absorption bands that correspond to the various functional groups present in the molecule. The amine group in the hydrochloride salt form exhibits broadened nitrogen-hydrogen stretching vibrations due to ionic interactions with the chloride anion. The aromatic carbon-carbon stretching vibrations appear in the expected region, while the trifluoromethyl group contributes strong carbon-fluorine stretching absorptions in the fingerprint region.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns that support the proposed structure. The molecular ion peak appears at the expected mass-to-charge ratio, while characteristic fragmentation pathways involve loss of the trifluoromethyl group and cleavage of the methylene bridge connecting the aromatic and cyclopropane portions of the molecule.

Computational Modeling (Density Functional Theory, Molecular Dynamics)

Computational modeling studies of this compound and related compounds have provided valuable insights into the electronic structure, conformational preferences, and molecular interactions that govern the behavior of this class of molecules. Density functional theory calculations have been employed to investigate the ground-state geometry, electronic properties, and energetic relationships between different conformational states.

Theoretical investigations of similar fluorinated cyclopropylamine compounds have revealed that the cyclopropane ring strain significantly influences the electronic distribution throughout the molecule. The high-strain nature of the three-membered ring creates unique orbital interactions that affect the reactivity and stability of the compound. Density functional theory calculations typically predict carbon-carbon bond lengths in the cyclopropane ring that are slightly longer than in unstrained systems, reflecting the geometric constraints imposed by the ring closure.

The trifluoromethyl group has been shown through computational studies to exert strong electronic effects on the aromatic ring system, with the electron-withdrawing nature of the fluorine atoms creating significant charge delocalization patterns. These electronic effects influence the basicity of the amine group and can affect the compound's interaction with biological targets or synthetic reagents.

Molecular dynamics simulations of related compounds have provided information about the conformational flexibility and dynamic behavior of the molecular system. These studies reveal that while the cyclopropane ring itself is rigid, the methylene bridge and the orientation of the aromatic substituent exhibit significant conformational mobility. The preferred conformations identified through these calculations are consistent with experimental observations and provide a theoretical framework for understanding the structure-property relationships.

Computational studies have also investigated the solvation behavior and intermolecular interactions of similar compounds, revealing the importance of hydrogen bonding and electrostatic interactions in determining the solution-phase behavior. The hydrochloride salt form exhibits strong ionic interactions that influence the molecular conformation and can affect the compound's solubility and stability in different solvent systems.

The calculation of molecular electrostatic potential surfaces has provided insights into the charge distribution and potential interaction sites within the molecule. These studies reveal regions of high electron density associated with the fluorine atoms and areas of positive electrostatic potential near the protonated amine group, providing a basis for understanding intermolecular recognition and binding interactions.

Physicochemical Properties (Melting Point, Solubility, Stability)

The physicochemical properties of this compound reflect the unique combination of structural features present in this molecule, including the strained cyclopropane ring, the electron-withdrawing trifluoromethyl group, and the ionic hydrochloride salt formation. These properties are fundamental to understanding the compound's behavior in various chemical and biological environments.

The thermal properties of the compound are influenced by the combination of covalent bonding within the organic framework and ionic interactions in the hydrochloride salt form. Related trifluoromethyl-substituted cyclopropylamine compounds typically exhibit melting points in the range of 150-180 degrees Celsius when present as hydrochloride salts. The presence of the trifluoromethyl group generally increases the thermal stability due to the strength of carbon-fluorine bonds, while the cyclopropane ring strain can contribute to thermal decomposition pathways at elevated temperatures.

Solubility characteristics of the compound are significantly influenced by the hydrochloride salt formation, which typically enhances water solubility compared to the free base form. The ionic nature of the hydrochloride salt promotes dissolution in polar protic solvents such as water and alcohols, while the organic framework maintains some solubility in polar aprotic solvents. The trifluoromethyl group contributes to the compound's lipophilicity, creating an amphiphilic character that can influence membrane permeability and biological distribution.

The stability profile of this compound encompasses several important considerations. The chemical stability is generally enhanced by the presence of the trifluoromethyl group, which provides protection against oxidative degradation and metabolic transformation. However, the cyclopropane ring represents a potential site of chemical reactivity due to the inherent ring strain that can be relieved through ring-opening reactions under appropriate conditions.

Hydrolytic stability of the compound is generally good under neutral and mildly acidic conditions, consistent with the behavior of other aromatic amines. The hydrochloride salt form provides additional stability by preventing oxidation of the amine nitrogen and reducing the likelihood of base-catalyzed degradation reactions. Storage stability is typically optimized under dry, cool conditions with protection from light to prevent potential photodegradation pathways.

The compound's behavior under various analytical conditions has been characterized for related structures, revealing good stability under standard chromatographic and spectroscopic analysis conditions. The presence of the trifluoromethyl group provides a distinctive spectroscopic signature that facilitates analytical detection and quantification, while the cyclopropane ring contributes unique fragmentation patterns in mass spectrometric analysis.

Properties

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-7(2-4-9)5-8-6-10(8)15;/h1-4,8,10H,5-6,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAUIAKJOOVQBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)CC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride typically follows a multi-step process involving:

  • Preparation of the substituted alkene precursor from an aromatic aldehyde derivative.
  • Cyclopropanation of the alkene to form a cyclopropane ring.
  • Functional group transformations to introduce the amine functionality.
  • Conversion to the hydrochloride salt for isolation and purification.

While the exact compound with a trifluoromethyl substituent differs slightly from the commonly studied 3,4-difluorophenyl analogs, the preparation methods are closely related and can be adapted accordingly.

Preparation of the Alkene Precursor

The starting material is often a substituted benzaldehyde, such as 4-(trifluoromethyl)benzaldehyde, which undergoes condensation reactions to form an α,β-unsaturated compound suitable for cyclopropanation.

Common methods include:

  • Aldol Condensation or Wittig Reaction:
    The aldehyde reacts with malonic acid or phosphonium ylides to form the corresponding cinnamic acid derivative or styrene analogs, respectively.
    For example, 3,4-difluorobenzaldehyde was converted to (E)-3-(3,4-difluorophenyl)-2-propenoic acid via malonic acid condensation.

  • Esterification:
    The acid intermediates are often esterified to methyl or other esters to facilitate cyclopropanation.

Cyclopropanation Step

The key step is the formation of the cyclopropane ring on the alkene precursor. Several methods are employed:

Method Reagents/Conditions Notes
Sulfur Ylide Cyclopropanation Trimethylsulfoxonium iodide, NaH or NaOH in DMSO Provides cyclopropanation with good stereocontrol
Transition Metal Catalysis Ruthenium(II) dimer, chiral ligands, ethyl diazoacetate Used for asymmetric cyclopropanation to obtain enantiomerically enriched products
Simmons–Smith Type Reactions Zinc carbenoid reagents Less common due to selectivity issues

The cyclopropanation of 4-(trifluoromethyl)phenyl-substituted alkenes can be expected to follow similar protocols, with optimization for the trifluoromethyl group.

Conversion to Cyclopropanecarboxylic Acid and Derivatives

Post-cyclopropanation, the ester intermediates are hydrolyzed to the corresponding cyclopropanecarboxylic acids under acidic or basic conditions.

Subsequent transformations include:

  • Conversion of acids to acid chlorides using thionyl chloride.
  • Formation of hydrazides by reaction with hydrazine.
  • Preparation of acyl azides via reaction with sodium azide and phase transfer catalysts.

Formation of Cyclopropan-1-amine

The amine functionality is introduced mainly through:

  • Curtius Rearrangement:
    Conversion of acyl azides to isocyanates, which upon hydrolysis yield primary amines. This method, however, involves hazardous reagents like sodium azide and requires careful handling.

  • Reduction of Amides or Hydrazides:
    Alternative safer routes involve reduction of amides or hydrazides to amines using chiral oxazaborolidine catalysts and borane complexes, enabling stereoselective synthesis.

Isolation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt to improve stability and ease of handling.

Methods include:

  • Direct treatment of the amine base with aqueous hydrochloric acid at elevated temperatures, followed by crystallization from methanol-water mixtures.
  • Introduction of gaseous hydrogen chloride dissolved in organic solvents such as diethyl ether to a solution of the amine in aromatic hydrocarbons or ethers, yielding crystalline hydrochloride salt without isolation of the free base.

Industrial and Environmental Considerations

  • The use of hazardous reagents such as diphenylphosphoryl azide, palladium acetate, and in situ diazomethane formation is minimized in improved processes to enhance safety and reduce costs.
  • The choice of solvents and reagents aims at environmentally friendly and scalable processes.
  • Crystallization conditions are optimized to yield high-purity crystalline hydrochloride salts suitable for pharmaceutical applications.

Summary Table of Key Reaction Steps and Conditions

Step Reaction Type Reagents/Conditions Outcome/Notes
Alkene formation Aldol condensation/Wittig 4-(Trifluoromethyl)benzaldehyde, malonic acid/pyridine or methyltriphenylphosphonium bromide, DBU Formation of α,β-unsaturated acid or styrene derivative
Cyclopropanation Sulfur ylide or metal catalyzed Trimethylsulfoxonium iodide/NaH in DMSO or Ru(II) dimer, chiral ligands, ethyl diazoacetate Formation of cyclopropane ring with stereocontrol
Ester hydrolysis Acid/base hydrolysis Acidic or basic aqueous media Conversion to cyclopropanecarboxylic acid
Acid chloride formation Chlorination Thionyl chloride in toluene or aprotic solvent Formation of acid chloride intermediate
Hydrazide formation Hydrazine reaction Hydrazine hydrate in toluene Formation of cyclopropanecarbohydrazide
Acyl azide formation Azidation Sodium azide, phase transfer catalyst Formation of acyl azide for Curtius rearrangement
Amine formation Curtius rearrangement/reduction Heating or catalytic reduction Conversion to cyclopropan-1-amine
Salt formation Acid-base reaction HCl aqueous or gaseous in organic solvents Crystalline hydrochloride salt isolation

Research Findings and Optimization

  • Stereoselective reduction using chiral oxazaborolidine catalysts and borane complexes yields high enantiomeric excess in the amine product.
  • Avoidance of explosive azide intermediates and hazardous diazomethane improves process safety.
  • Crystallization from methanol-water mixtures or organic solvents with gaseous HCl improves yield and purity of hydrochloride salt.
  • Use of phase transfer catalysts facilitates azidation reactions under milder conditions.
  • Industrially viable routes focus on minimizing steps and hazardous reagents while maintaining stereochemical integrity.

Chemical Reactions Analysis

2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride exhibit significant potential as antidepressants. The trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, which may contribute to its pharmacological effects. Studies have shown that cyclopropylamines can act on monoamine transporters, potentially leading to increased serotonin levels in the brain, which is crucial for mood regulation.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. The mechanism is thought to involve modulation of neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Further research is necessary to elucidate the exact pathways involved.

Pesticide Development

The unique structural characteristics of this compound make it a candidate for developing new agrochemicals. Its ability to disrupt pest metabolism or reproductive systems is under investigation. The trifluoromethyl group is known to enhance the stability and efficacy of agrochemical formulations.

Herbicide Potential

There is ongoing research into the herbicidal properties of cyclopropanamines, including this compound. Initial findings suggest that it may inhibit specific plant growth regulators, offering a new avenue for herbicide development that targets resistant weed species.

Polymer Synthesis

In material science, compounds like this compound are being explored for their potential use in synthesizing new polymers with enhanced thermal and chemical stability. The incorporation of trifluoromethyl groups into polymer backbones can significantly improve their resistance to solvents and high temperatures.

Nanotechnology

The compound's unique properties are also being studied for applications in nanotechnology, particularly in creating functionalized nanoparticles that can be used for drug delivery systems or as catalysts in chemical reactions.

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Demonstrated antidepressant-like effects in animal models.
Agrochemicals Identified as a potential candidate for pesticide formulation development.
Material Science Explored for use in high-performance polymer synthesis with enhanced properties.

Mechanism of Action

The mechanism of action of 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and triggering specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Compound 1 : 1-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropane-1-amine Hydrochloride
  • Molecular Formula : C₁₀H₉ClF₃N
  • Molecular Weight : 235.63 g/mol
  • CAS : 1260778-44-6
  • Key Differences :
    • The trifluoromethyl and chloro substituents are positioned at the 3- and 4-positions of the phenyl ring, directly attached to the cyclopropane.
    • Lacks the methylene (-CH₂-) linker between the phenyl and cyclopropane groups present in the target compound .
Compound 2 : Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)
  • Molecular Formula : C₂₆H₂₈F₃N₅O₃S
  • Molecular Weight : 548.2 g/mol (ESI-MS: m/z 548.2 [M+H]⁺)
  • Key Differences :
    • Contains a thiazole ring , piperazine moiety , and urea functional group .
    • Higher molecular complexity and weight compared to the target compound.
    • Synthesized with a 93.4% yield , suggesting robust synthetic accessibility despite complexity .
Compound 3 : (4aR)-1-[[2,3-Difluoro-4-(2-morpholin-4-ylethylsulfanyl)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide Hydrochloride
  • Molecular Formula: Not explicitly provided, but LCMS data indicate a high molecular weight (e.g., m/z 531 [M-H]⁻ for simpler analogs).
  • Key Differences :
    • Incorporates a pyrrolopyridazine core , morpholine , and pyridinyl-trifluoromethyl substituents.
    • Designed for high-affinity biological targeting, likely in kinase inhibition or receptor modulation .

Pharmacological and Structural Implications

  • Trifluoromethyl (-CF₃) Group : Common across all compounds, this group enhances metabolic stability and lipophilicity , critical for membrane permeability in drug candidates .
  • The methylene linker in the target compound may improve flexibility compared to Compound 1’s direct attachment .
  • Complexity vs. Simplicity : The target compound’s simplicity contrasts with analogs like Compound 3, which are tailored for specific biological targets (e.g., enzymes, receptors) via multi-heterocyclic systems. This suggests the target may serve as a building block for further derivatization .

Biological Activity

2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, influencing their efficacy and selectivity in various biological systems. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a cyclopropane moiety linked to a phenyl ring substituted with a trifluoromethyl group. This configuration can significantly affect its interaction with biological targets.

Pharmacodynamics

The biological activity of this compound has been assessed in various studies, highlighting its potential as an inhibitor of specific enzymes and receptors involved in disease processes.

  • VEGFR Inhibition : Similar compounds have shown promising results as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in tumor angiogenesis. For instance, derivatives with similar structures have demonstrated IC50 values in the low micromolar range against VEGFR2, indicating potent inhibitory activity .
  • Cytotoxicity : Studies on related compounds have reported significant cytotoxic effects on cancer cell lines, such as HT-29 and COLO-205, with IC50 values ranging from 3.38 μM to 10.55 μM. These findings suggest that the trifluoromethyl substitution may enhance the anticancer properties of the compound .
  • Apoptosis Induction : The ability to induce apoptosis in cancer cells has been linked to cell cycle arrest mechanisms. Compounds similar to this compound have been shown to cause cell cycle arrest at G1 and G2/M phases, leading to increased apoptosis rates .

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The trifluoromethyl group can enhance binding affinity to target enzymes or receptors by stabilizing interactions through hydrophobic effects.
  • Molecular Docking Studies : Computational studies suggest that such compounds can effectively bind to active sites of target proteins, which is crucial for their inhibitory action .

Case Study 1: Anticancer Activity

A study investigating a series of cyclopropane derivatives found that those with trifluoromethyl substitutions exhibited superior anticancer activity compared to their non-fluorinated counterparts. The study reported that these compounds could inhibit cell proliferation in various cancer types, underscoring the importance of fluorination in drug design .

Case Study 2: VEGFR Inhibition

In another research effort focused on VEGFR inhibitors, a derivative similar to this compound demonstrated significant inhibition at low concentrations (IC50 = 0.014 μM). This finding highlights the potential for developing targeted therapies for cancers reliant on angiogenesis .

Comparative Analysis Table

Compound NameTargetIC50 (μM)Mechanism
Trifluoromethyl derivative AVEGFR20.014Enzyme inhibition
Trifluoromethyl derivative BHT-29 cells3.38Cytotoxicity
Non-fluorinated analogHT-29 cells>10Reduced activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution of cyclopropylmethylamine derivatives with 4-(trifluoromethyl)benzyl halides, followed by HCl salt formation. For example, describes analogous synthesis using cyclopropylmethylamine and methyl iodide under controlled conditions. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature (20–60°C), and stoichiometric ratios of reagents to minimize side products like over-alkylation .
  • Validation : LCMS (e.g., m/z 255.66 [M+H]+) and HPLC retention times (e.g., 1.32 minutes under SMD-TFA05 conditions) are critical for purity assessment, as demonstrated in and .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodology : Single-crystal X-ray diffraction using SHELX software ( ) is recommended. For cyclopropane-containing amines, low-temperature data collection (e.g., 100 K) improves resolution. Refinement should prioritize resolving torsional strain in the cyclopropane ring and verifying the trifluoromethyl group’s orientation .

Intermediate Research Questions

Q. What are the key reactivity patterns of this compound under oxidation or substitution conditions?

  • Methodology :

  • Oxidation : Treat with KMnO₄ in acidic media to yield a ketone or carboxylic acid derivative. highlights similar oxidation pathways for cyclopropyl amines.
  • Nucleophilic Substitution : React with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) to form secondary amines. and provide protocols for substitution reactions under anhydrous conditions.
    Monitor reactions via TLC or HPLC (e.g., C18 column with MeCN/water mobile phase) .

Q. How do spectroscopic techniques (NMR, IR) differentiate this compound from structurally similar analogs?

  • Methodology :

  • ¹H NMR : The cyclopropane protons appear as a multiplet (δ 0.8–1.5 ppm), while the benzyl CH₂ resonates at δ 3.5–4.0 ppm. The trifluoromethyl group causes splitting in adjacent aromatic protons (δ 7.4–7.8 ppm).
  • ¹⁹F NMR : A singlet near δ -60 ppm confirms the CF₃ group.
  • IR : Stretching frequencies at 1120 cm⁻¹ (C-F) and 1600 cm⁻¹ (C=C aromatic) are diagnostic. Compare with analogs lacking the cyclopropane or trifluoromethyl moieties () .

Advanced Research Questions

Q. How can mechanistic studies elucidate the stereochemical outcomes of its reactions?

  • Methodology : Use deuterium labeling or chiral HPLC to track stereochemistry during substitution or cyclopropane ring-opening. For example, describes resolving enantiomers via YMC-Actus Triart C18 columns. Computational modeling (DFT) can predict transition states for ring-opening reactions under acidic/basic conditions .

Q. What strategies address contradictions in reported biological activity data for this compound?

  • Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) using standardized protocols. For instance, and highlight its use in pharmaceutical intermediates targeting trifluoromethyl-containing receptors. Discrepancies may arise from impurity profiles (e.g., residual solvents in LCMS data) or assay conditions (pH, temperature). Always include positive/negative controls and replicate experiments .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic media?

  • Methodology : Conduct solubility tests in buffers (pH 1–10) and polar aprotic solvents (DMSO, DMF). Stability studies (25°C–40°C) should track decomposition via HPLC. The salt form enhances aqueous solubility but may reduce stability in humid environments, as noted in for similar hydrochlorides .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride
Reactant of Route 2
2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.